Product packaging for Acrivastine-d8(Cat. No.:)

Acrivastine-d8

Cat. No.: B12419265
M. Wt: 356.5 g/mol
InChI Key: PWACSDKDOHSSQD-FLUHWMMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrivastine-d8 is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O2 B12419265 Acrivastine-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i2D2,3D2,14D2,15D2

InChI Key

PWACSDKDOHSSQD-FLUHWMMLSA-N

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C/C=C(\C2=CC=C(C=C2)C)/C3=CC=CC(=N3)/C=C/C(=O)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Acrivastine D8

Mass Spectrometry for Isotopic Abundance and Structural Integrity

Mass spectrometry (MS) is an indispensable tool for the characterization of Acrivastine-d8, providing crucial information on its isotopic abundance and confirming its structural integrity. veeprho.com High-resolution mass spectrometry (HRMS) is particularly valuable for accurately determining the mass of the deuterated molecule and its isotopic distribution.

The analysis of this compound by mass spectrometry allows for the determination of its isotopic enrichment. By comparing the intensity of the mass spectral peaks corresponding to the deuterated and non-deuterated (or partially deuterated) species, the percentage of deuterium (B1214612) incorporation can be calculated. This is vital to ensure the quality and reliability of this compound as an internal standard. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is employed to confirm the structural integrity of this compound. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the atoms within the molecule can be verified. The fragmentation pattern of this compound is expected to be similar to that of non-deuterated acrivastine (B1664353), with predictable mass shifts in the fragments containing the deuterated pyrrolidine (B122466) ring. For instance, a common transition monitored for acrivastine in LC-MS/MS is m/z 349 → 278. nih.gov For this compound, this would be expected to shift to m/z 357 → 286, confirming that the deuterium labels are located on the pyrrolidinyl fragment.

Parameter Mass Spectrometry Technique Expected Observation for this compound
Molecular WeightHRMSIncreased by 8 Da compared to Acrivastine.
Isotopic DistributionMSA cluster of peaks centered around the mass of the d8 species.
Structural ConfirmationMS/MSFragmentation pattern consistent with Acrivastine, with mass shifts in fragments containing the pyrrolidine ring.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocally determining the precise location of the deuterium atoms within the this compound molecule. Both ¹H (proton) and ²H (deuterium) NMR spectroscopy are employed for this purpose.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pyrrolidine ring would be absent or significantly diminished in intensity. This provides direct evidence of successful deuteration at these positions. The remaining signals in the ¹H NMR spectrum, corresponding to the protons on the pyridine (B92270) and p-tolyl groups, should remain unchanged compared to the spectrum of non-deuterated acrivastine, confirming the specificity of the labeling.

²H NMR spectroscopy provides a direct observation of the deuterium nuclei. The ²H NMR spectrum of this compound would exhibit signals at chemical shifts corresponding to the positions of the deuterium atoms on the pyrrolidine ring. The presence and integration of these signals confirm the successful incorporation of deuterium and can be used to quantify the level of deuteration at each site. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for straightforward assignment of the deuterium signals.

Spectroscopic Technique Purpose Expected Observations for this compound
¹H NMRConfirm absence of protons at labeled sitesDisappearance or significant reduction of signals corresponding to the pyrrolidine ring protons.
²H NMRDirectly detect and locate deuterium atomsAppearance of signals at chemical shifts corresponding to the deuterated positions on the pyrrolidine ring.

Investigation of Acrivastine Metabolism Using Deuterated Analogs

Elucidation of Metabolic Pathways and Transformations

The primary goal of using Acrivastine-d8 in metabolic studies is to map out the biotransformation pathways of Acrivastine (B1664353). The deuterium (B1214612) label acts as a stable, non-radioactive tracer that can be readily detected by mass spectrometry.

In vitro systems are crucial for identifying potential metabolic pathways without the complexities of a whole organism. When this compound is incubated with these systems, the resulting mixture can be analyzed to identify novel metabolites.

Enzyme Systems: Incubating this compound with isolated enzyme systems, such as human liver microsomes or cytosol fractions, can pinpoint the specific enzymes responsible for its metabolism. frontiersin.org These systems contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs). For instance, a hypothetical study might involve incubating this compound with a panel of recombinant human CYP enzymes to determine which isoforms are capable of metabolizing the drug.

Cell Lines: The use of specific cell lines, such as cultured hepatocytes, provides a more physiologically relevant environment for metabolic studies. These cells contain a broader range of enzymes and cofactors, offering a more comprehensive picture of potential metabolic transformations.

Microbial Cultures: Certain microbial cultures can mimic mammalian metabolism and are sometimes used as a preliminary screening tool to generate metabolites in larger quantities for structural identification.

The general findings from such studies would aim to identify the major and minor metabolic pathways, such as oxidation, reduction, or hydrolysis of the Acrivastine molecule.

Following incubation in in vitro systems, the identification of deuterated metabolites is typically achieved using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). The deuterium label in this compound results in a characteristic mass shift in its metabolites compared to the non-deuterated versions, facilitating their detection.

For example, if a primary metabolic pathway of Acrivastine is the reduction of its acrylic acid side chain, a deuterated dihydroacrivastine congener would be expected. The structural characterization of such a metabolite would involve techniques like tandem mass spectrometry (MS/MS) to fragment the molecule and nuclear magnetic resonance (NMR) spectroscopy to determine the exact location of the metabolic modification and confirm the retention of the deuterium label.

Below is an illustrative table of potential deuterated metabolites of Acrivastine that could be identified in such a study.

Putative MetaboliteMolecular Formula (Deuterated)Mass Shift (vs. Non-deuterated)Proposed Metabolic Reaction
Dihydrothis compoundC22H18D8N2O2+8 DaReduction of acrylic acid double bond
Hydroxy-acrivastine-d8C22H17D8N2O3+16 DaHydroxylation on the pyridine (B92270) ring
N-dealkylated-acrivastine-d8C18H11D8N2O2-56 DaDealkylation of the pyrrolidine (B122466) ring

This table is for illustrative purposes only, based on common metabolic pathways.

Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Reaction Rates

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. wikipedia.org The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. libretexts.org

This phenomenon can be exploited to understand the mechanism of enzymatic reactions. If the metabolism of Acrivastine is significantly slower for this compound compared to the non-deuterated form, it would suggest that the cleavage of a C-H bond at one of the deuterated positions is involved in the rate-limiting step of that metabolic pathway.

A hypothetical study investigating the deuterium isotope effect on the rate of formation of a specific metabolite could yield data as presented in the table below.

CompoundRate of Metabolite Formation (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
Acrivastine1505.0
This compound30

This table presents hypothetical data to illustrate the concept of a kinetic isotope effect.

A significant KIE (typically >2) would provide strong evidence for the involvement of C-H bond cleavage in the enzymatic transition state.

Role of Deuterated Acrivastine in Understanding Species-Specific Metabolism

The metabolism of drugs can vary significantly between different species. nih.gov These differences can have important implications for the extrapolation of preclinical safety and efficacy data to humans. Stable isotope-labeled compounds like this compound are valuable tools for investigating these species-specific differences. nih.gov

By administering a mixture of Acrivastine and this compound to different species (e.g., rats, dogs, and monkeys) and analyzing the plasma and excreta, researchers can compare the metabolic profiles. The use of a deuterated analog allows for the precise quantification of the parent drug and its metabolites in the presence of endogenous compounds.

For instance, a study might reveal that a particular metabolite is prominent in rats but minor in humans. This information is critical for understanding the relevance of animal models in predicting human metabolic pathways.

The following table illustrates a hypothetical comparison of the major urinary metabolites of Acrivastine in different species, as determined using this compound.

SpeciesMajor Urinary MetabolitePercentage of Administered Dose
HumanUnchanged Acrivastine80%
RatDihydroacrivastine60%
DogHydroxylated Acrivastine75%

This table contains hypothetical data to demonstrate the concept of species-specific metabolism.

Such studies are essential for a comprehensive understanding of a drug's disposition and for making informed decisions during drug development.

Pharmacokinetic Research Methodologies Enhanced by Acrivastine D8

Application in Preclinical Pharmacokinetic Study Design and Analysis

The use of stable isotope-labeled compounds like Acrivastine-d8 is a powerful strategy in preclinical pharmacokinetic (PK) studies. nih.govmdpi.com Pharmacokinetics, the study of how an organism affects a drug, involves assessing drug absorption, distribution, metabolism, and excretion (ADME). criver.commarionegri.it this compound is primarily utilized as an internal standard in these studies, a practice that significantly enhances the accuracy and reliability of analytical methods. veeprho.comscioninstruments.combiopharmaservices.com

In a typical preclinical PK study, researchers administer the parent drug, Acrivastine (B1664353), to animal models, such as rabbits or rats, and collect biological samples like plasma over time. mdpi.comnih.gov To quantify the concentration of Acrivastine in these samples, a known amount of this compound is added to each sample before analysis. scioninstruments.comnebiolab.com Because this compound is chemically identical to Acrivastine, it behaves similarly during sample preparation and analysis. bioanalysis-zone.com However, due to the presence of deuterium (B1214612) atoms, it has a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry. bioanalysis-zone.comscirp.org

This co-analysis allows researchers to correct for any variations that may occur during the analytical process, such as extraction inconsistencies or instrument drift. biopharmaservices.com By calculating the ratio of the analyte (Acrivastine) to the internal standard (this compound), a more precise and accurate quantification of the drug concentration can be achieved. scioninstruments.com This improved accuracy is crucial for determining key pharmacokinetic parameters.

Key Pharmacokinetic Parameters Determined Using this compound as an Internal Standard:

ParameterDescriptionImportance in Preclinical Studies
Cmax Maximum (or peak) serum concentration that a drug achieves.Indicates the rate and extent of drug absorption.
Tmax Time at which the Cmax is observed.Provides information on the rate of drug absorption.
AUC (Area Under the Curve) The integral of the concentration-time curve.Represents the total drug exposure over time.
t1/2 (Half-life) The time required for the concentration of the drug to decrease by half.Determines the dosing interval and time to reach steady state.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Describes the extent to which a drug distributes into body tissues.

This table presents key pharmacokinetic parameters that are more accurately determined through the use of a stable isotope-labeled internal standard like this compound.

The use of deuterated compounds like this compound can also be instrumental in investigating the potential for kinetic isotope effects (KIE), where the substitution of hydrogen with deuterium can alter the rate of metabolic reactions. nih.govscirp.org Understanding this in a preclinical setting is vital before proceeding to clinical trials. nih.gov

Quantitative Measurement of Parent Drug and Metabolites in Biological Fluids for Research Purposes

The precise quantification of a parent drug and its metabolites in biological fluids is fundamental to understanding its pharmacological and toxicological profile. innovareacademics.innih.gov this compound is invaluable in the development and validation of bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for this purpose. veeprho.combiopharmaservices.cominnovareacademics.in

LC-MS/MS is a highly sensitive and selective technique used to identify and quantify substances in complex mixtures like plasma or urine. nih.govtandfonline.com When analyzing for Acrivastine, this compound is added as an internal standard to calibration standards, quality control samples, and the unknown study samples. nebiolab.cominnovareacademics.in

The process generally involves:

Sample Preparation: Biological samples (e.g., plasma) are treated to remove interfering substances. This often involves techniques like protein precipitation or liquid-liquid extraction. innovareacademics.innih.gov this compound is added at this early stage to account for any analyte loss during these steps. scioninstruments.com

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, which separates Acrivastine and this compound from other components in the matrix. innovareacademics.in Ideally, the stable isotope-labeled internal standard co-elutes with the analyte. bioanalysis-zone.com

Mass Spectrometric Detection: As the compounds exit the chromatograph, they are ionized and enter the mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both Acrivastine and this compound, allowing for their simultaneous detection and quantification. innovareacademics.inresearchgate.net

The use of this compound as an internal standard significantly improves the precision and accuracy of the assay. scispace.com Research has demonstrated that methods employing a stable isotopically labeled (SIL) internal standard show less variability compared to those using an analogous internal standard. scispace.com For instance, a validated LC-MS/MS method for Acrivastine in human plasma reported a lower limit of quantification (LLOQ) of 0.536 ng/mL, showcasing the high sensitivity achievable with this approach. innovareacademics.ininnovareacademics.in Another study highlighted that using a deuterated internal standard can achieve an LLOQ as low as 0.1 ng/mL in human plasma.

Acrivastine is known to be metabolized, in part, to a propionic acid analogue. mims.com Bioanalytical methods developed using this compound can also be adapted to quantify this and other potential metabolites, providing a more complete picture of the drug's fate in the body.

Example of LC-MS/MS Method Parameters for Acrivastine Quantification:

ParameterDetailReference
Chromatographic Column Peerless basic C18 (100 mm×4.6 mm), 5 μ innovareacademics.in
Mobile Phase Methanol and 2 mm ammonium (B1175870) formate (B1220265) (70:30 v/v) innovareacademics.in
Flow Rate 0.8 mL/minutes innovareacademics.in
Detection Triple quadrupole mass spectrometer innovareacademics.in
Ionization Mode Positive ion electrospray researchgate.net
Monitored Transitions (m/z) Acrivastine: 349→278 researchgate.net
Internal Standard Pirfenidone (in one study), this compound (ideal) veeprho.cominnovareacademics.in
Linearity Range 0.536-205.170 ng/mL innovareacademics.in

This table illustrates typical parameters for an LC-MS/MS method for quantifying Acrivastine, where a stable isotope-labeled internal standard like this compound is the preferred choice. biopharmaservices.combioanalysis-zone.com

Methodological Approaches for Mass Balance Studies Using Labeled Compounds

Mass balance studies are crucial in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug. nih.govnih.gov These studies determine the routes and rates of elimination of the drug and its metabolites from the body. nih.gov Traditionally, these studies have been conducted using radiolabeled compounds, most commonly with carbon-14 (B1195169) (¹⁴C). nih.govnih.gov

However, the use of stable isotope-labeled compounds like this compound, in conjunction with sensitive LC-MS/MS analysis, presents a modern and advantageous alternative. nih.govmdpi.com In a mass balance study, a single dose of the labeled drug is administered to subjects, and then urine, feces, and sometimes expired air are collected over a period of time until most of the administered dose is recovered. nih.gov

Methodological Steps in a Mass Balance Study:

Dose Preparation and Administration: A precisely known amount of the labeled drug (e.g., this compound) is administered to the study subjects. nih.gov

Sample Collection: All excreta (urine and feces) are collected at predetermined intervals. Blood samples are also taken to characterize the plasma concentration-time profile of the parent drug and its metabolites. nih.gov

Sample Analysis:

For total radioactivity (in traditional ¹⁴C studies), samples are analyzed using techniques like liquid scintillation counting.

For stable isotope studies, samples are analyzed using LC-MS/MS to quantify the parent drug and identify and quantify its metabolites. nih.gov

Data Interpretation: The total amount of the labeled compound recovered in the excreta is calculated and expressed as a percentage of the administered dose. The relative abundance of the parent drug and each metabolite is determined in both plasma and excreta. nih.gov

A mass balance study conducted on Acrivastine showed that the drug is primarily eliminated by the kidneys. nih.govdrugbank.com Over a 72-hour period, approximately 84% of the administered radioactivity was recovered in the urine and about 13% in the feces, resulting in a total recovery of about 97%. nih.govdrugbank.com Such data is vital for understanding the drug's clearance mechanisms.

Using a stable isotope label like deuterium instead of a radiolabel offers several advantages, including eliminating radiation exposure for subjects and simplifying the logistics of handling radioactive materials. metsol.com As mass spectrometry technology continues to advance in sensitivity, the use of stable isotopes for mass balance studies is becoming increasingly feasible and common. mdpi.com

Future Directions and Emerging Research Avenues for Deuterated Acrivastine

Integration with High-Resolution Mass Spectrometry and Untargeted Metabolomics Approaches

The unique properties of deuterated acrivastine (B1664353) make it an invaluable tool for advanced analytical methodologies, particularly high-resolution mass spectrometry (HRMS) and untargeted metabolomics. These techniques are pivotal in obtaining a comprehensive understanding of a drug's behavior in a biological system.

In HRMS, the precise mass of Acrivastine-d8 allows for its clear distinction from the endogenous and exogenous molecules present in complex biological matrices. This high level of specificity is crucial for accurate quantification, especially at low concentrations. The use of deuterated internal standards like this compound helps to mitigate matrix effects, which are a common source of variability and inaccuracy in mass spectrometry-based bioanalysis. resolvemass.caclearsynth.com By compensating for ion suppression or enhancement, this compound ensures that the measured concentration of acrivastine is reliable and reproducible. resolvemass.ca

Exploration of Isotopic Exchange Phenomena and Stability in Novel Biological Systems

A key consideration in the use of deuterated compounds is the potential for isotopic exchange, where deuterium (B1214612) atoms on the labeled molecule are replaced by hydrogen atoms from the surrounding environment. unam.mx While this compound is designed to be a stable-isotope-labeled compound, the stability of the deuterium labels should be rigorously evaluated in various biological systems and under different experimental conditions. veeprho.compharmaffiliates.com

Future research should focus on investigating the potential for in-source back-exchange during mass spectrometric analysis and in vivo enzymatic or chemical-catalyzed exchange. Understanding the kinetics and mechanisms of these exchange phenomena is critical for ensuring the accuracy of pharmacokinetic data derived from studies using this compound. chemrxiv.org

Moreover, as research expands to include novel biological systems, such as organ-on-a-chip models or complex microbiome cultures, the stability of this compound in these new environments will need to be established. These studies will not only validate its use as an internal standard in cutting-edge research but also contribute to a broader understanding of hydrogen-deuterium exchange processes in complex biological milieux. researchgate.net

Development of Advanced Deuterated Probes for Receptor Binding or Interaction Studies

While the primary role of this compound is as an internal standard, the principles of deuteration can be extended to develop advanced molecular probes for studying drug-receptor interactions. Acrivastine, the parent compound, is a histamine (B1213489) H1-receptor antagonist. sigmaaldrich.compatsnap.com Deuteration at specific sites on the acrivastine molecule could subtly alter its physicochemical properties, potentially influencing its binding affinity and kinetics at the H1 receptor.

Computational studies have shown that deuteration can affect the hydrogen bonding interactions that are crucial for ligand-receptor binding. mdpi.complos.org The replacement of hydrogen with deuterium can alter hydrogen bond strength, which in turn can modulate the balance between the active and inactive states of a receptor. plos.org

Future research could involve the synthesis of selectively deuterated acrivastine analogues to probe the specific interactions between the drug and the H1 receptor binding pocket. By comparing the binding affinities of these deuterated probes with that of the non-deuterated acrivastine, researchers could gain valuable insights into the key intermolecular forces driving receptor recognition and activation. mdpi.com Such studies would contribute to a more detailed understanding of the structure-activity relationship of H1-receptor antagonists and could inform the design of novel antihistamines with improved efficacy and selectivity.

Strategic Contributions of Deuterated Acrivastine in Drug Development Research Pipelines

Deuterated internal standards like this compound are indispensable tools throughout the drug development pipeline, from early discovery to clinical trials. pharmaffiliates.comacs.org Their strategic use enhances the quality and reliability of data, ultimately contributing to the successful development of new medicines.

In preclinical drug discovery, this compound is essential for accurate in vitro and in vivo pharmacokinetic studies. benchchem.com These studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, are critical for predicting its behavior in humans. assumption.edu The use of a deuterated internal standard ensures that the data from these studies are precise and accurate, allowing for informed decisions about which compounds to advance to the next stage of development. clearsynth.com

During clinical development, this compound plays a crucial role in bioequivalence studies, which are required to demonstrate that a generic version of a drug performs in the same manner as the branded product. These studies rely on the accurate measurement of drug concentrations in biological fluids, a task for which deuterated internal standards are ideally suited.

Furthermore, the synthesis and use of deuterated compounds are becoming increasingly important in their own right as therapeutic agents. The "deuterium switch" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium, can lead to drugs with improved metabolic stability and pharmacokinetic profiles. nih.gov While this compound is primarily used as a research tool, the knowledge gained from its synthesis and application can inform the development of next-generation deuterated drugs.

Q & A

Q. How is Acrivastine-d8 synthesized and characterized for research applications?

Synthesis of this compound involves deuterium labeling via hydrogen-deuterium exchange under controlled catalytic conditions. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specified positions, mass spectrometry (MS) to verify molecular weight shifts (~8 Da), and high-performance liquid chromatography (HPLC) to assess chemical purity (≥99%). Researchers must cross-validate results with independent analytical methods and compare against non-deuterated analogs to confirm isotopic integrity. Reproducibility is ensured by documenting reaction parameters (e.g., temperature, catalyst ratios) and adhering to IUPAC guidelines for isotopic labeling .

Q. What in vitro assays are optimal for quantifying this compound's H1 receptor antagonism?

Competitive binding assays using [³H]-pyrilamine in transfected HEK-293 cells expressing human histamine H1 receptors are standard. Key parameters include:

  • IC₅₀ determination via radioligand displacement curves (8-point dose-response, triplicate runs).
  • Kinetic studies measuring association/dissociation rates using surface plasmon resonance.
  • Negative controls with histamine receptor subtypes (H2–H4) to confirm specificity. Data interpretation requires Schild regression analysis and comparison with reference antagonists (e.g., cetirizine) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

Standardize protocols for:

  • Animal models: Use isogenic strains to minimize metabolic variability.
  • Sample preparation: Employ solid-phase extraction with deuterated internal standards (e.g., this compound-d3).
  • Analytical validation: Follow EMA guidelines for LC-MS/MS method validation (precision ±15%, accuracy 85–115%). Detailed experimental workflows should be published in supplementary materials, including raw chromatograms and calibration curves .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported metabolic stability data for this compound across studies?

Conduct a meta-analysis considering:

  • Experimental variables : Microsomal sources (human vs. rodent), incubation temperatures.
  • Analytical disparities : LC-MS/MS vs. UV detection thresholds.
  • Deuterium kinetic isotope effects (DKIE) on CYP450-mediated oxidation. Validate findings through cross-laboratory reproducibility trials using standardized protocols from the European Bioanalysis Forum .

Q. What experimental designs mitigate deuterium isotope effects when comparing this compound with its protonated form?

Implement a three-arm study:

  • Parallel pharmacokinetic assays in isogenic animal models.
  • Isotope ratio mass spectrometry to track deuterium retention in plasma.
  • Molecular dynamics simulations predicting hydrogen-deuterium bond stability. Control for metabolic enzyme batch variability and use crossover study designs to minimize inter-subject differences .

Q. How can researchers validate off-target interactions of this compound in complex biological matrices?

Apply high-resolution untargeted metabolomics:

  • Step 1 : Expose primary hepatocytes to this compound (1–100 μM).
  • Step 2 : Analyze supernatants via UPLC-QTOF-MS with differential expression thresholds (fold-change ≥2, p < 0.01).
  • Step 3 : Confirm hits using siRNA knockdowns of candidate off-target receptors (e.g., serotonin 5-HT3). Data must be contextualized with pathway enrichment tools (e.g., KEGG, Reactome) .

Q. What statistical approaches are robust for analyzing dose-dependent H1 receptor inhibition by this compound?

Use nonlinear mixed-effects modeling (NONMEM) to:

  • Estimate EC₅₀ values with 95% confidence intervals.
  • Account for inter-assay variability via hierarchical Bayesian frameworks. Compare with frequentist methods (e.g., ANOVA with Tukey post hoc) to assess robustness .

Methodological Considerations

  • Data Contradiction Analysis : Triangulate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays). Address outliers via Grubbs’ test (α = 0.05) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for experimental design transparency and animal welfare .
  • Literature Synthesis : Use tools like Web of Science Research Assistant to map historical trends and identify knowledge gaps in deuterated antihistamine research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.